4-(N-Boc-aminomethyl)aniline
Overview
Description
4-(N-Boc-aminomethyl)aniline is a protected amine . It is an aniline derivative that can be used in the preparation of various organic synthase inhibitors and other bio-active compounds .
Synthesis Analysis
This compound may be used in the synthesis of haptens and 4-(N-boc-aminomethyl)benzene diazonium tetrafluoroborate salt .Molecular Structure Analysis
The molecular formula of 4-(N-Boc-aminomethyl)aniline is C12H18N2O2 . The molecular weight is 222.28 .Chemical Reactions Analysis
4-(N-Boc-aminomethyl)aniline may be used in the synthesis of haptens and 4-(N-boc-aminomethyl)benzene diazonium tetrafluoroborate salt .Physical And Chemical Properties Analysis
The melting point of 4-(N-Boc-aminomethyl)aniline is 75-78 °C (lit.) . The molecular weight is 222.28 .Scientific Research Applications
Synthesis of Haptens
4-(N-Boc-aminomethyl)aniline is utilized in the synthesis of haptens . Haptens are small molecules that elicit an immune response only when attached to a large carrier such as a protein. The compound’s protected amine group is pivotal in the conjugation process, making it a valuable reagent in immunology research.
Pharmaceutical Intermediates
In pharmaceutical research, 4-(N-Boc-aminomethyl)aniline serves as an intermediate in the synthesis of various organic synthase inhibitors and bio-active compounds . Its protected amine functionality allows for selective reactions that are essential in the development of new drugs.
Chemical Synthesis
This compound is instrumental in the preparation of diazonium salts, which are used in a variety of chemical synthesis processes . Diazonium compounds are known for their versatility in organic synthesis, particularly in the creation of complex molecules.
Materials Science
4-(N-Boc-aminomethyl)aniline’s role extends to materials science, where it is involved in the synthesis of novel materials . Its chemical properties can be leveraged to create polymers and other advanced materials with specific desired characteristics.
Analytical Chemistry
In analytical chemistry, 4-(N-Boc-aminomethyl)aniline can be used as a standard or reference compound due to its well-defined properties . It aids in the calibration of instruments and the validation of analytical methods.
Industrial Applications
While specific industrial applications are not detailed in the search results, compounds like 4-(N-Boc-aminomethyl)aniline often find use in the development of industrial processes and products due to their chemical stability and reactivity .
Mechanism of Action
Target of Action
4-(N-Boc-aminomethyl)aniline is a protected amine It is known to be used in the synthesis of various organic synthase inhibitors and other bio-active compounds .
Mode of Action
It’s known that the compound can undergo n-boc deprotection , which is a common process in organic chemistry involving the removal of the Boc protecting group.
Biochemical Pathways
Given its use in the synthesis of various organic synthase inhibitors , it can be inferred that it may play a role in the inhibition of certain enzymatic reactions.
Pharmacokinetics
The compound’s molecular weight of 22228 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given its use in the synthesis of various organic synthase inhibitors , it can be inferred that it may have a role in inhibiting certain enzymatic reactions at the molecular level.
Action Environment
It is recommended to store the compound in a dark place, sealed, and at room temperature , suggesting that light, air, and temperature may affect its stability.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(4-aminophenyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWQXBSQQHAGMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373203 | |
Record name | 4-(N-Boc-aminomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94838-55-8 | |
Record name | 4-(N-Boc-aminomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(4-aminophenyl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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